molecular formula C16H25BN2O3 B3307225 4-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester CAS No. 932382-19-9

4-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester

Cat. No.: B3307225
CAS No.: 932382-19-9
M. Wt: 304.2 g/mol
InChI Key: FELXTXAXEOVLTC-UHFFFAOYSA-N
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Description

4-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

Boronic esters, including this compound, are generally used as reagents in various organic synthesis reactions .

Mode of Action

The compound, being a boronic ester, is primarily involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, in the presence of a metal catalyst. The boronic ester acts as the nucleophilic group, transferring its organic group to the metal catalyst in a process known as transmetalation .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving this compound. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The boronic ester’s organic group is transferred to a metal catalyst, typically palladium, which then forms a new bond with an electrophilic organic group .

Pharmacokinetics

It’s important to note that boronic esters are generally stable, easy to purify, and often commercially available, making them attractive for chemical transformations .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in the synthesis of various organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters is known to be influenced by the pH of the environment . Additionally, the stability of boronic esters can be affected by air and moisture .

Preparation Methods

The synthesis of 4-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 4-(Diethylcarbamoyl)pyridine-3-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester can be compared with other boronic esters, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it particularly useful in Suzuki-Miyaura coupling reactions.

Properties

IUPAC Name

N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O3/c1-7-19(8-2)14(20)12-9-10-18-11-13(12)17-21-15(3,4)16(5,6)22-17/h9-11H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELXTXAXEOVLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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